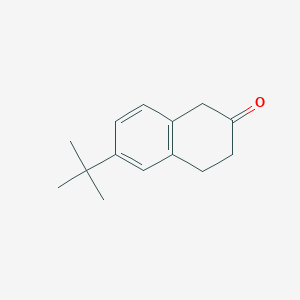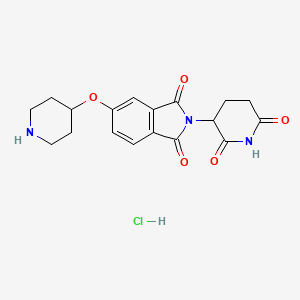![molecular formula C19H13BrN2 B13663962 2-([1,1'-Biphenyl]-3-yl)-3-bromoimidazo[1,2-a]pyridine](/img/structure/B13663962.png)
2-([1,1'-Biphenyl]-3-yl)-3-bromoimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,1’-Biphenyl]-3-yl)-3-bromoimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a bromine atom at the 3-position and a biphenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-3-yl)-3-bromoimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable biphenyl ketone, followed by bromination. The reaction conditions often include the use of a condensation catalyst and an organic solvent. For example, the condensation reaction can be carried out by heating 2-aminopyridine with a biphenyl ketone in the presence of a condensation catalyst to form an imine intermediate. This intermediate is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-([1,1’-Biphenyl]-3-yl)-3-bromoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated derivatives.
Coupling Reactions: The biphenyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce various substituents.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like potassium carbonate (K2CO3), are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., cesium carbonate, Cs2CO3) are used in cross-coupling reactions.
Major Products:
Substitution Products: Derivatives with various functional groups replacing the bromine atom.
Oxidation Products: N-oxides of the imidazo[1,2-a]pyridine ring.
Coupling Products: Biphenyl derivatives with additional substituents.
Scientific Research Applications
2-([1,1’-Biphenyl]-3-yl)-3-bromoimidazo[1,2-a]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-3-yl)-3-bromoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Lacks the biphenyl group and bromine atom, resulting in different chemical properties and reactivity.
3-Bromoimidazo[1,2-a]pyridine: Similar structure but without the biphenyl group, affecting its biological activity and applications.
2-(4-Biphenyl)-3-bromoimidazo[1,2-a]pyridine: Similar but with variations in the position of the biphenyl group, leading to different steric and electronic effects.
Uniqueness: 2-([1,1’-Biphenyl]-3-yl)-3-bromoimidazo[1,2-a]pyridine is unique due to the presence of both the biphenyl group and the bromine atom, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C19H13BrN2 |
|---|---|
Molecular Weight |
349.2 g/mol |
IUPAC Name |
3-bromo-2-(3-phenylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C19H13BrN2/c20-19-18(21-17-11-4-5-12-22(17)19)16-10-6-9-15(13-16)14-7-2-1-3-8-14/h1-13H |
InChI Key |
OVHWVZRVSAFGBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=C(N4C=CC=CC4=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


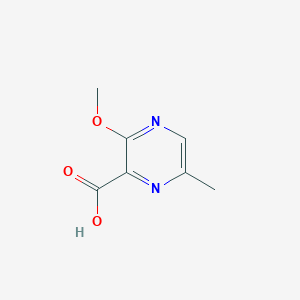
![5-Bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B13663891.png)
![8-Bromo-3,4-dihydrobenzo[C]oxepin-5(1H)-one](/img/structure/B13663895.png)
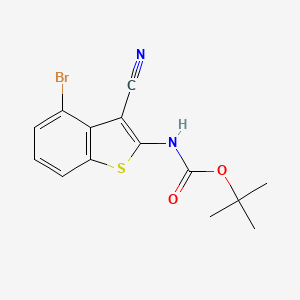

![7-Nitro-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13663914.png)
![3-Chloro-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B13663918.png)
![5-Bromobenzo[d]oxazole-7-carboxylic acid](/img/structure/B13663935.png)
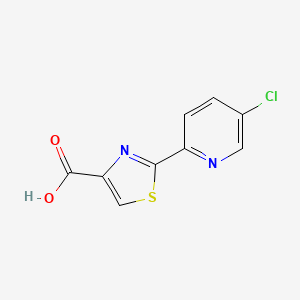

![1-(1H-imidazo[4,5-b]pyridin-6-yl)ethanone](/img/structure/B13663946.png)
